molecular formula C14H13N3O4S2 B2562512 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1796970-70-1

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2562512
CAS No.: 1796970-70-1
M. Wt: 351.4
InChI Key: XVVHQFBRLHIBOV-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H13N3O4S2 and its molecular weight is 351.4. The purity is usually 95%.
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Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological effects, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₃N₃O₄S₂
Molecular Weight: 351.4 g/mol
CAS Number: 1796970-70-1

The compound features a unique structure that includes a furan carbonyl group, a thiophene ring, and an imidazole sulfonamide moiety. This arrangement is believed to contribute to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Antibacterial and Antifungal Properties

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. This compound has shown promising results against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.020 mg/mL

These findings suggest that the compound's structure enhances its interaction with bacterial enzymes, leading to effective inhibition of growth .

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory potential. It acts as an inhibitor of carbonic anhydrase isoenzymes I and II, which are crucial in regulating acid-base balance in the body. Inhibition of these enzymes can lead to reduced inflammation in various tissues .

The biological activity of this compound is primarily attributed to its ability to bind selectively to target enzymes. Molecular docking studies have demonstrated that the compound interacts effectively with carbonic anhydrases, potentially blocking their active sites and preventing substrate access .

Study 1: In Vivo Efficacy Against Bacterial Infections

A recent study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, indicating its potential as a therapeutic agent for treating infections caused by resistant strains .

Study 2: Anti-inflammatory Response in Animal Models

Another investigation assessed the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. The results demonstrated that treatment with this compound significantly reduced edema compared to untreated controls, suggesting effective anti-inflammatory action through carbonic anhydrase inhibition .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c1-17-8-13(15-9-17)23(19,20)16-7-10-4-5-12(22-10)14(18)11-3-2-6-21-11/h2-6,8-9,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVHQFBRLHIBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.